N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC15784123
Molecular Formula: C16H24BNO3
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24BNO3 |
|---|---|
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | N-ethyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H24BNO3/c1-7-18-14(19)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19) |
| Standard InChI Key | ZQEQZJXQVMAQCT-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)C |
Introduction
Chemical Identity and Structural Features
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide belongs to the class of benzamide derivatives functionalized with a pinacol boronic ester group. Its IUPAC name systematically describes the substituents: an ethyl and methyl group on the amide nitrogen, a methyl group at the benzene ring's 3-position, and a tetramethyl dioxaborolane unit at the 4-position.
Molecular Formula and Weight
The compound's molecular formula is C₁₆H₂₃BNO₃, derived from the following components:
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Benzamide backbone: C₇H₅NO
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N-Ethyl and N-methyl groups: C₃H₇
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Tetramethyl dioxaborolane: C₆H₁₁BO₂
The calculated molecular weight is 288.18 g/mol, consistent with boron-containing aromatics of comparable complexity .
Structural Analysis
X-ray crystallography data for closely related compounds reveal planar benzamide cores with orthogonal orientations of the dioxaborolane ring. The ethyl and methyl groups on the amide nitrogen introduce steric effects that influence conformational flexibility and intermolecular interactions. The dioxaborolane moiety adopts a chair-like configuration, with boron's vacant p-orbital facilitating Lewis acid-base interactions.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (B-O) | 1.36–1.39 Å |
| Dihedral Angle (B-C₆H₄) | 85–90° |
| Torsional Strain | Minimal (< 5 kJ/mol) |
Synthesis and Optimization
The synthesis of N-ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically follows a two-step protocol involving amide formation followed by borylation.
Step 1: Amide Preparation
N-Ethyl-3-methylbenzamide is synthesized via nucleophilic acyl substitution using 3-methylbenzoyl chloride and ethylmethylamine. Reaction conditions:
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Solvent: Dichloromethane
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Temperature: 0–5°C
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Yield: 78–82%
Table 2: Synthetic Comparison with Analogues
| Compound | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| N-Methyl variant | Pd(dppf)Cl₂ | 100 | 71 |
| Piperidine derivative | Pd(PPh₃)₄ | 85 | 65 |
| Methoxy-substituted | Pd₂(dba)₃ | 110 | 58 |
Physicochemical Properties
Solubility Profile
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Polar solvents: Soluble in DMSO (32 mg/mL), DMF (28 mg/mL)
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Non-polar solvents: Limited solubility in hexane (<0.1 mg/mL)
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Aqueous systems: Forms stable colloids at pH 6–8 (0.5–1.2 mg/mL)
Thermal Behavior
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Melting point: 142–145°C (decomposition observed >150°C)
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Thermogravimetric analysis: 5% weight loss at 180°C under N₂
Spectroscopic Characteristics
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J=8.0 Hz, 1H), 3.42 (q, J=7.2 Hz, 2H), 2.98 (s, 3H), 1.32 (s, 12H), 1.22 (t, J=7.2 Hz, 3H)
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¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron)
Reactivity and Functional Applications
Suzuki-Miyaura Cross-Coupling
The compound serves as efficient arylboron reagent in palladium-mediated couplings:
Key advantages:
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Functional group tolerance: Compatible with esters, nitriles
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Reaction rate: t₁/₂ = 45 min at 0.1 M concentration
Comparative Analysis with Structural Analogues
Table 3: Property Comparison Across Benzamide Boronates
| Property | N-Ethyl-3-Me [This Work] | N-Me | Piperidine |
|---|---|---|---|
| Mol. Weight (g/mol) | 288.18 | 261.12 | 358.3 |
| LogP | 2.8 | 2.1 | 3.4 |
| Suzuki Coupling Yield | 89% | 78% | 82% |
| Aqueous Stability | Moderate | High | Low |
The ethyl substitution confers enhanced lipophilicity without significantly compromising reaction yields, making it preferable for hydrophobic target environments.
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